molecular formula C15H22N2O4 B2384853 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-37-9

3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2384853
CAS No.: 2034382-37-9
M. Wt: 294.351
InChI Key: HBMSCRXFIDBMSK-UHFFFAOYSA-N
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Description

3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features both azetidine and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine and oxazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of azetidine and oxazolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(3-cyclohexylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c18-13(7-6-11-4-2-1-3-5-11)16-8-12(9-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMSCRXFIDBMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CC(C2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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